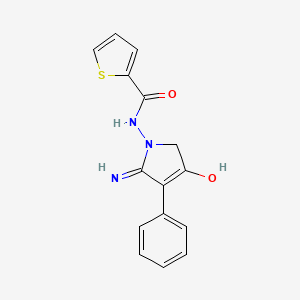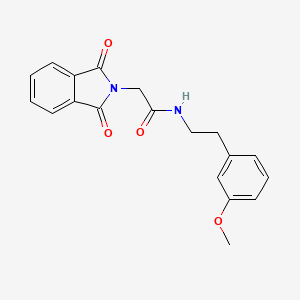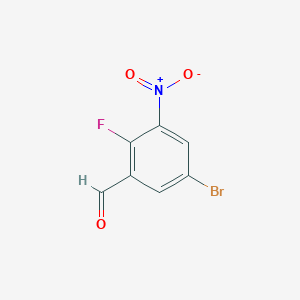
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine is a fluorinated organic compound It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the introduction of fluorine atoms into the phenyl ring and the ethanamine moiety. One common method is the use of fluorinated reagents in a nucleophilic aromatic substitution reaction. For example, 2,6-difluorophenol can be used as a starting material, which undergoes a series of reactions to introduce the ethanamine group and additional fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms without causing unwanted side reactions.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce amine derivatives.
科学的研究の応用
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
作用機序
The mechanism by which 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Difluorophenol: A precursor in the synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine.
2,6-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
2,6-Difluorophenyl isothiocyanate: Used in different chemical reactions and applications compared to the ethanamine derivative.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties. This makes it a valuable compound for research and industrial applications where fluorinated compounds are desired.
特性
分子式 |
C8H7F4N |
|---|---|
分子量 |
193.14 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7F4N/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3H,4,13H2 |
InChIキー |
LHWYVXFYYBAHCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(CN)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)

![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)





![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)


